Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran ring, making it a unique and versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced via a cyclization reaction involving appropriate precursors.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Esterification: The carboxylate group is introduced through an esterification reaction involving ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alcohols; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF); and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Cyclization Reactions: Catalysts like Lewis acids or bases, and solvents like dichloromethane (DCM) or acetonitrile.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound with altered functional groups.
Cyclization Reactions: More complex heterocyclic compounds with additional ring structures.
Scientific Research Applications
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-bromo-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-chloro-5-methyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromo-5-ethyl-1-tetrahydropyran-2-yl-pyrazole-3-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 4-bromo-5-methyl-1-pyran-2-yl-pyrazole-3-carboxylate: Similar structure but with a pyran ring instead of a tetrahydropyran ring.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and ring structures, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17BrN2O3 |
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Molecular Weight |
317.18 g/mol |
IUPAC Name |
ethyl 4-bromo-5-methyl-1-(oxan-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H17BrN2O3/c1-3-17-12(16)11-10(13)8(2)15(14-11)9-6-4-5-7-18-9/h9H,3-7H2,1-2H3 |
InChI Key |
DDUPQGWYBFSHBW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)C)C2CCCCO2 |
Origin of Product |
United States |
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